Cas no 2172577-61-4 (5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole)

5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole
- 2172577-61-4
- EN300-1591365
-
- インチ: 1S/C12H13ClN2/c1-9-3-4-12(10(2)7-9)15-11(8-13)5-6-14-15/h3-7H,8H2,1-2H3
- InChIKey: SFLHOCRHSDBUEG-UHFFFAOYSA-N
- ほほえんだ: ClCC1=CC=NN1C1C=CC(C)=CC=1C
計算された属性
- せいみつぶんしりょう: 220.0767261g/mol
- どういたいしつりょう: 220.0767261g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3
5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1591365-500mg |
5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole |
2172577-61-4 | 500mg |
$1234.0 | 2023-09-23 | ||
Enamine | EN300-1591365-0.05g |
5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole |
2172577-61-4 | 0.05g |
$1080.0 | 2023-06-04 | ||
Enamine | EN300-1591365-1.0g |
5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole |
2172577-61-4 | 1g |
$1286.0 | 2023-06-04 | ||
Enamine | EN300-1591365-10.0g |
5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole |
2172577-61-4 | 10g |
$5528.0 | 2023-06-04 | ||
Enamine | EN300-1591365-5000mg |
5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole |
2172577-61-4 | 5000mg |
$3728.0 | 2023-09-23 | ||
Enamine | EN300-1591365-0.25g |
5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole |
2172577-61-4 | 0.25g |
$1183.0 | 2023-06-04 | ||
Enamine | EN300-1591365-0.1g |
5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole |
2172577-61-4 | 0.1g |
$1131.0 | 2023-06-04 | ||
Enamine | EN300-1591365-50mg |
5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole |
2172577-61-4 | 50mg |
$1080.0 | 2023-09-23 | ||
Enamine | EN300-1591365-5.0g |
5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole |
2172577-61-4 | 5g |
$3728.0 | 2023-06-04 | ||
Enamine | EN300-1591365-2.5g |
5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole |
2172577-61-4 | 2.5g |
$2520.0 | 2023-06-04 |
5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole 関連文献
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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10. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazoleに関する追加情報
Professional Introduction to 5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole (CAS No. 2172577-61-4)
5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and chemical properties. This compound, identified by the CAS number 2172577-61-4, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of both a chloromethyl group and a 2,4-dimethylphenyl substituent makes it a versatile intermediate for various synthetic pathways, particularly in the synthesis of heterocyclic derivatives.
The compound's molecular structure consists of a pyrazole core, which is a six-membered aromatic ring containing two nitrogen atoms. This core is functionalized with a chloromethyl side chain at the 5-position and a 2,4-dimethylphenyl group at the 1-position. The pyrazole ring is known for its stability and reactivity, making it a preferred scaffold in medicinal chemistry. The chloromethyl group introduces reactivity that allows for further functionalization, while the 2,4-dimethylphenyl group enhances lipophilicity and metabolic stability, crucial factors in drug design.
In recent years, there has been growing interest in pyrazole derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds containing the pyrazole moiety exhibit properties such as anti-inflammatory, antimicrobial, and anticancer effects. The specific arrangement of functional groups in 5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole positions it as a promising candidate for further investigation in these areas.
The synthesis of 5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole involves multi-step organic reactions that require precise control over reaction conditions. Typically, the synthesis begins with the preparation of the pyrazole core through condensation reactions between hydrazine derivatives and α-haloketones or α-halocarbonyl compounds. Subsequent steps involve the introduction of the chloromethyl group through nucleophilic substitution reactions, followed by the attachment of the 2,4-dimethylphenyl group via Friedel-Crafts alkylation or other suitable coupling reactions.
The use of advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography plays a crucial role in characterizing the compound's structure and purity. These techniques provide detailed insights into the molecular architecture and help ensure that the synthesized product meets the required specifications for further applications.
In terms of biological activity, preliminary studies on 5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole have shown promising results in various in vitro assays. For instance, research indicates that this compound exhibits inhibitory effects on certain enzymes involved in inflammatory pathways. Additionally, its interaction with biological targets suggests potential applications in treating neurological disorders and metabolic diseases. These findings underscore the importance of continued research into this compound and its derivatives.
The development of novel pharmaceuticals often relies on innovative synthetic methodologies to optimize yield and purity. In this context, 5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole serves as a valuable building block for constructing more complex molecules. By leveraging its reactive sites, chemists can design derivatives with enhanced pharmacological properties tailored to specific therapeutic needs.
The integration of computational chemistry tools has further accelerated the discovery process for this class of compounds. Molecular modeling techniques allow researchers to predict binding affinities and interactions between 5-(
Ethical considerations are paramount in pharmaceutical research, ensuring that all studies are conducted with adherence to regulatory standards and ethical guidelines. The development of new drugs must balance innovation with responsibility to patient safety and societal well-being. As such, future research on 5-(
The global pharmaceutical industry continues to evolve rapidly, driven by advancements in technology and an increasing demand for effective treatments. Compounds like 5-(
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